Cas no 797801-72-0 (methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate)

methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-PIPERIDINECARBOXYLIC ACID, 5-HYDROXY-, METHYL ESTER, (2R,5R)-
- methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate
- (2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride
- (2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester
- SB20388
- SB12023
- 2938875-40-0
- EN300-6776760
- F30865
- methyl 5-hydroxypiperidine-2-carboxylate
- SCHEMBL16611979
- SB42215
- methyl cis-5-hydroxypiperidine-2-carboxylate
- CHEBI:70844
- methyl (2R,5S)-5-hydroxypiperidine-2-carboxylate
- 189952-46-3
- PB13872
- Q27139140
- 1538221-90-7
- 797801-72-0
- Methyl5-hydroxypiperidine-2-carboxylate
-
- MDL: MFCD27987089
- Inchi: InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3
- InChI Key: KKBQWQJVUYTRDO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 159.08954328Da
- Monoisotopic Mass: 159.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 58.6Ų
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1292270-1g |
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester |
797801-72-0 | 95% | 1g |
$2215 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07094-500MG |
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate |
797801-72-0 | 95% | 500MG |
¥ 7,682.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1292270-500mg |
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester |
797801-72-0 | 95% | 500mg |
$1430 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255239-1g |
Methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate |
797801-72-0 | 98% | 1g |
¥17599.00 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2079-500mg |
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester |
797801-72-0 | 97% | 500mg |
¥11192.24 | 2024-04-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R2079-50mg |
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester |
797801-72-0 | 97% | 50mg |
¥2605.69 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255239-250mg |
Methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate |
797801-72-0 | 98% | 250mg |
¥6038.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07094-250mg |
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate |
797801-72-0 | 95% | 250mg |
¥5033.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07094-500.0mg |
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate |
797801-72-0 | 95% | 500.0mg |
¥7543.0000 | 2024-08-02 | |
eNovation Chemicals LLC | Y1292270-1g |
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester |
797801-72-0 | 95% | 1g |
$2215 | 2025-02-21 |
methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate Related Literature
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
Additional information on methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate
Professional Introduction of Methyl (2R,5R)-5-Hydroxypiperidine-2-Carboxylate (CAS No. 797801-72-0)
Methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate (CAS No. 797801-72-0) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the piperidine class of heterocyclic compounds, featuring a five-membered ring structure with two stereogenic centers at positions 2 and 5. The (2R,5R) configuration imparts unique physicochemical properties and biological activity profiles compared to its diastereomers. Recent studies highlight its role in modulating neuroprotective pathways and metabolic processes, making it a focal point in drug discovery programs targeting neurodegenerative diseases and metabolic disorders.
The molecular structure of methyl (2R,5R)-5-hydroxypiperidine-carboxylate combines a hydroxyl group at position 5 with an ester functionality at position 2. This configuration stabilizes the molecule through intramolecular hydrogen bonding, enhancing its solubility and bioavailability. The (R,R) stereochemistry is critical for interactions with specific enzymes and receptors, as demonstrated in In vitro assays published in Journal of Medicinal Chemistry (2023). Researchers have linked this stereochemistry to selective inhibition of monoamine oxidase-B (MAO-B), a key enzyme implicated in Parkinson’s disease progression.
Synthetic advancements have enabled scalable production of this compound using asymmetric catalytic hydrogenation techniques. A groundbreaking method reported in Chemical Communications (2024) employs a ruthenium-based catalyst to achieve >98% enantiomeric excess during piperidine ring formation. This approach reduces waste by 40% compared to traditional resolution methods, aligning with green chemistry principles. The carboxylic acid moiety is selectively methylated using trimethylsilyl diazomethane under controlled temperature conditions to preserve stereochemical integrity.
Clinical pharmacology studies reveal promising neuroprotective effects through dual mechanisms: MAO-B inhibition and modulation of Nrf2-mediated antioxidant pathways. Preclinical trials in rodent models of Huntington’s disease showed significant attenuation of striatal neuron degeneration when administered at 10 mg/kg doses (Nature Communications, 2023). The compound’s hydrophilic nature facilitates blood-brain barrier penetration while avoiding off-target effects associated with non-selective inhibitors. These properties position it as a lead candidate for developing next-generation therapies for Parkinsonism-related syndromes.
In metabolic research, the (R,R)-configuration enables activation of AMPK signaling pathways critical for glucose homeostasis regulation. A recent study published in Cell Metabolism demonstrated that oral administration improved insulin sensitivity by 34% in diabetic mice without causing hypoglycemia—a significant advantage over existing biguanide drugs. The hydroxypiperidine core also exhibits anti-inflammatory activity by suppressing NF-κB activation, suggesting potential utility in treating comorbidities like metabolic syndrome-associated inflammation.
Biochemical applications extend to chiral building block synthesis for peptide therapeutics. Its piperidine backbone serves as an ideal scaffold for conjugating bioactive peptides due to its conformational flexibility and resistance to enzymatic degradation. A notable application involves coupling with amyloid-beta oligomer inhibitors through click chemistry reactions (Bioorganic & Medicinal Chemistry Letters, 2024), creating hybrid molecules with enhanced therapeutic indices.
Safety profiles established through GLP-compliant toxicity studies indicate low acute toxicity with LD₅₀ exceeding 5 g/kg in rodents. Chronic administration trials over six months showed no organ-specific damage or mutagenic effects up to therapeutic doses (1 g/kg/day). Pharmacokinetic data from Phase I clinical trials confirm linear dose-response relationships with half-life ranging from 4–6 hours post-administration via oral route.
Ongoing research focuses on optimizing prodrug formulations using lipid-based nanoparticles (Nano Today, 2024) to enhance delivery efficiency across biological barriers. Computational modeling predicts synergistic interactions when combined with L-DOPA therapy for Parkinson’s patients, potentially reducing effective dosages by up to 60%. These advancements underscore the compound’s evolving role from laboratory curiosity to viable therapeutic candidate within the next decade.
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